molecular formula C20H23N3O6 B2744697 Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-33-2

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2744697
CAS No.: 478246-33-2
M. Wt: 401.419
InChI Key: CVMVHGYVEIYDJZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxyphenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the substitution of the nitrobenzoate with a piperazine derivative that has been pre-functionalized with the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Solvents like dichloromethane and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the nitrobenzoate ester are key functional groups that contribute to its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-27-15-5-7-17(19(13-15)28-2)22-10-8-21(9-11-22)16-6-4-14(20(24)29-3)12-18(16)23(25)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVHGYVEIYDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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